molecular formula C18H21N3O3S B12192036 N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B12192036
M. Wt: 359.4 g/mol
InChI Key: LQHNCNMPXQNKSC-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a dioxidotetrahydrothiophenyl moiety, and a tetrahydrocyclopenta[c]pyrazole core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrothiophenyl Moiety: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Cyclization to Form the Pyrazole Core: The cyclopentane ring is constructed through a cyclization reaction involving appropriate precursors, such as 1,3-diketones and hydrazines, under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Sulfide Derivatives: Formed through reduction.

    Substituted Benzyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Shares the dioxidotetrahydrothiophenyl and pyrazole moieties but differs in the acetamide group.

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzamide: Similar structure but with a benzamide group instead of a carboxamide group.

Uniqueness

N-benzyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-benzyl-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H21N3O3S/c22-18(19-11-13-5-2-1-3-6-13)17-15-7-4-8-16(15)20-21(17)14-9-10-25(23,24)12-14/h1-3,5-6,14H,4,7-12H2,(H,19,22)

InChI Key

LQHNCNMPXQNKSC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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